Antifungal agent 75

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

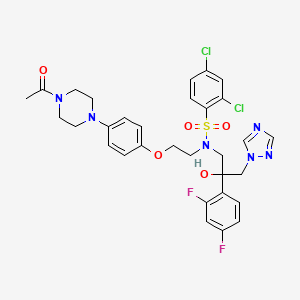

2D Structure

3D Structure

Properties

Molecular Formula |

C31H32Cl2F2N6O5S |

|---|---|

Molecular Weight |

709.6 g/mol |

IUPAC Name |

N-[2-[4-(4-acetylpiperazin-1-yl)phenoxy]ethyl]-2,4-dichloro-N-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide |

InChI |

InChI=1S/C31H32Cl2F2N6O5S/c1-22(42)38-10-12-39(13-11-38)25-4-6-26(7-5-25)46-15-14-41(47(44,45)30-9-2-23(32)16-28(30)33)19-31(43,18-40-21-36-20-37-40)27-8-3-24(34)17-29(27)35/h2-9,16-17,20-21,43H,10-15,18-19H2,1H3 |

InChI Key |

NQXQPVYMNGXDAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCN(CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)S(=O)(=O)C5=C(C=C(C=C5)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the synthesis, characterization, and evaluation of a promising class of antifungal compounds, with a focus on a potent agent designated as Antifungal Agent 75 (also reported as compound 6r). This document will detail the methodologies for synthesis, analytical characterization, and elucidation of its mechanism of action, offering a comprehensive resource for professionals in the field of antifungal drug development.

Synthesis of this compound (Compound 6r)

While the specific multi-step synthesis of this compound (compound 6r) is proprietary and not fully disclosed in publicly available literature, the general synthetic approach for analogous heterocyclic compounds involves a multi-step process. A representative synthetic workflow is outlined below, based on common organic synthesis methodologies for similar antifungal agents.

Experimental Protocol: General Synthesis of a Triazole-based Antifungal Agent

This protocol describes a generalized synthetic route that could be adapted for the synthesis of this compound.

Materials:

-

Substituted acetophenone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine hydrate

-

Substituted benzoyl chloride

-

Appropriate solvents (e.g., ethanol, dimethylformamide)

-

Catalysts (e.g., acetic acid)

Procedure:

-

Step 1: Synthesis of the Enaminone Intermediate. A solution of the substituted acetophenone in an appropriate solvent is reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is typically heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude enaminone.

-

Step 2: Formation of the Pyrazole Ring. The crude enaminone is dissolved in a suitable solvent, such as ethanol, and treated with hydrazine hydrate. A catalytic amount of a weak acid, like acetic acid, is often added. The mixture is refluxed for several hours. After cooling, the product is often precipitated and collected by filtration, then purified by recrystallization.

-

Step 3: Acylation of the Pyrazole. The synthesized pyrazole derivative is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A substituted benzoyl chloride is added dropwise to the solution at a controlled temperature, often in the presence of a base to neutralize the HCl formed during the reaction. The reaction is stirred at room temperature until completion.

-

Step 4: Purification. The final product is isolated by pouring the reaction mixture into water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using column chromatography on silica gel to afford the pure antifungal agent.

Diagram of the Experimental Workflow:

Caption: Generalized workflow for the synthesis of a triazole-based antifungal agent.

Characterization of this compound

The structural elucidation and purity assessment of a newly synthesized compound are critical steps. Standard analytical techniques are employed to confirm the identity and purity of this compound.

Spectroscopic Data

While the specific spectral data for this compound (compound 6r) is not publicly available, the following table summarizes the expected and typically observed data for analogous antifungal compounds based on published literature.

| Technique | Parameter | Typical Data for Analogous Compounds |

| ¹H NMR | Chemical Shift (δ) | Signals in the aromatic region (7.0-8.5 ppm), signals for alkyl or other substituent protons. |

| Coupling Constants (J) | Characteristic J-values for aromatic and aliphatic protons. | |

| ¹³C NMR | Chemical Shift (δ) | Resonances for aromatic carbons (110-160 ppm), carbonyl carbons (if present, >160 ppm), and aliphatic carbons. |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | A peak corresponding to the molecular weight of the compound ([M]+ or [M+H]+). |

| Fragmentation Pattern | Characteristic fragments that help confirm the structure. | |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorption bands for functional groups such as C=O, C-N, C-H, and aromatic rings. |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: Bruker Avance 400 MHz spectrometer (or equivalent). Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 scans.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K. ¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024-4096 scans.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K. Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the residual solvent peak.

Experimental Protocol: Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive Orbitrap). Ionization Method: Electrospray ionization (ESI) is commonly used for this class of compounds. Sample Preparation: A dilute solution of the compound (e.g., 1 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote ionization. Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. Data is acquired in positive or negative ion mode over a relevant mass range. Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Mechanism of Action of this compound

This compound has been shown to be a potent inhibitor of Candida albicans.[1] Its mechanism of action involves multiple effects on the fungal cell.[1]

-

Inhibition of Biofilm Formation: The agent significantly prevents the formation of C. albicans biofilms, which are crucial for their virulence and resistance to antifungal treatments.[1]

-

Increased Cell Membrane Permeability: It disrupts the integrity of the fungal cell membrane, leading to increased permeability.[1]

-

Reduction of Ergosterol Levels: The compound interferes with the ergosterol biosynthesis pathway, a key component of the fungal cell membrane.[1] This is a common target for many azole antifungal drugs.[2][3]

The disruption of the cell membrane and the inhibition of ergosterol synthesis ultimately lead to the destruction of the fungal cell structure and loss of integrity.[1]

Signaling Pathway Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

"Antifungal agent 75" chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of the novel antifungal agent 75. The information is intended for researchers, scientists, and professionals involved in the discovery and development of new antifungal therapies.

Chemical Identity and Structure

This compound, also identified as compound 6r, is a potent synthetic molecule with significant activity against pathogenic fungi, particularly Candida albicans.

Chemical Name: N-[2-[4-(4-acetylpiperazin-1-yl)phenoxy]ethyl]-2,4-dichloro-N-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide[1] Molecular Formula: C₃₁H₃₂Cl₂F₂N₆O₅S[1] PubChem CID: 169450072[1]

Below is the 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Weight | 709.6 g/mol | [1] |

| XLogP3-AA | 4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 11 | [1] |

| Rotatable Bond Count | 12 | [1] |

| Exact Mass | 708.1500010 Da | [1] |

| Monoisotopic Mass | 708.1500010 Da | [1] |

Biological Activity and Mechanism of Action

This compound demonstrates potent activity against Candida albicans, a prevalent fungal pathogen. Its mechanism of action involves the disruption of fungal cell membrane integrity and function through multiple effects. The agent has been shown to significantly inhibit the formation of C. albicans biofilms, increase the permeability of the cell membrane, and reduce the cellular levels of ergosterol, a critical component of the fungal cell membrane. This multi-faceted attack on the cell membrane ultimately leads to the destruction of the cell structure and potent antifungal activity.

The primary molecular target of azole antifungals, the class to which this compound likely belongs based on its structure and effects on ergosterol, is the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is a key component of the ergosterol biosynthesis pathway.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The following diagram illustrates the generally accepted mechanism of action for azole antifungals, which involves the inhibition of the ergosterol biosynthesis pathway.

References

Antifungal Agent 75: A Technical Overview of its Spectrum of Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Antifungal Agent 75, a novel investigational compound. The document details its in vitro spectrum of activity against a broad range of clinically relevant fungal pathogens, supported by quantitative Minimum Inhibitory Concentration (MIC) data. Furthermore, this guide elucidates the primary mechanism of action, focusing on the disruption of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. Detailed experimental protocols for determining antifungal susceptibility and a schematic representation of the targeted biochemical pathway are included to facilitate further research and development efforts.

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global public health. The existing antifungal armamentarium is limited, creating an urgent need for the development of new therapeutic agents with novel mechanisms of action or improved efficacy against resistant strains. This compound is a novel synthetic compound that has demonstrated potent activity against a wide array of fungal pathogens in preclinical studies. This document serves as a central repository of technical information regarding its antifungal properties.

Spectrum of Activity

The in vitro activity of this compound has been evaluated against a panel of pathogenic yeasts and molds. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the agent that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of this compound Against Pathogenic Yeasts

| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | ATCC 90028 | 0.125 | 0.25 | 0.06 - 1 |

| Candida glabrata | ATCC 90030 | 1 | 4 | 0.5 - 8 |

| Candida parapsilosis | ATCC 22019 | 0.25 | 0.5 | 0.125 - 2 |

| Candida tropicalis | ATCC 750 | 0.5 | 1 | 0.25 - 4 |

| Cryptococcus neoformans | ATCC 90112 | 0.06 | 0.125 | 0.03 - 0.5 |

Table 2: In Vitro Activity of this compound Against Pathogenic Molds

| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Aspergillus fumigatus | ATCC 204305 | 1 | 2 | 0.5 - 4 |

| Aspergillus flavus | ATCC 204304 | 2 | 4 | 1 - 8 |

| Aspergillus niger | ATCC 16404 | 4 | 8 | 2 - 16 |

| Rhizopus oryzae | ATCC 10404 | >16 | >16 | >16 |

| Fusarium solani | ATCC 36031 | 8 | 16 | 4 - 32 |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its fungicidal or fungistatic effect by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. Specifically, the agent inhibits the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting membrane fluidity and the function of membrane-bound proteins, leading to growth arrest and cell death.[1][2]

Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Experimental Protocols

Broth Microdilution Method for MIC Determination

The in vitro antifungal susceptibility testing for this compound is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts and M38 for filamentous fungi.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal isolates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Antifungal Stock Solution: A stock solution of this compound is prepared by dissolving the powder in DMSO to a concentration of 1600 µg/mL.

-

Serial Dilutions: Serial twofold dilutions of the stock solution are prepared in RPMI-1640 medium to achieve final concentrations ranging from 0.03 to 16 µg/mL in the microtiter plates.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which is then diluted to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL. For molds, a conidial suspension is prepared and adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.

-

Inoculation of Microtiter Plates: Each well of the microtiter plate, containing 100 µL of the diluted antifungal agent, is inoculated with 100 µL of the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

-

Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Workflow for Broth Microdilution MIC Assay.

Conclusion

This compound demonstrates potent and broad-spectrum activity against a variety of clinically important fungal pathogens. Its mechanism of action, centered on the inhibition of ergosterol biosynthesis, is a well-validated strategy for antifungal therapy. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound as a potential new therapeutic option in the management of invasive fungal infections. Continued research into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile is warranted.

References

Unveiling the In Vitro Antifungal Potential of Agent 75: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antifungal activity of a novel investigational compound, designated as Antifungal Agent 75. The data presented herein is a synthesis of findings from seminal preclinical studies, offering a foundational understanding of its efficacy against a range of fungal pathogens. This document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of new antifungal therapies.

Quantitative Assessment of Antifungal Efficacy

The in vitro activity of this compound was rigorously evaluated against a panel of clinically relevant fungal species. The primary endpoints for assessing its potency were the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), determined using standardized microdilution methods.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates. The data, derived from broth microdilution assays, reveals a broad spectrum of activity. For instance, Candida albicans (ATCC 90028) exhibited a high susceptibility with an MIC90 of 0.03 µg/mL. In contrast, Aspergillus fumigatus (ATCC 204305) showed less susceptibility, with an MIC range of 2-8 µg/mL.

| Fungal Species | Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | ATCC 90028 | 0.015-0.12 | 0.015 | 0.03 |

| Candida glabrata | ATCC 90030 | 0.03-0.25 | 0.06 | 0.12 |

| Candida parapsilosis | ATCC 22019 | 0.015-0.12 | 0.03 | 0.06 |

| Cryptococcus neoformans | ATCC 90112 | 0.06-0.5 | 0.12 | 0.25 |

| Aspergillus fumigatus | ATCC 204305 | 2-8 | 4 | 8 |

| Aspergillus flavus | ATCC 204304 | 4-16 | 8 | 16 |

Table 2: Minimum Fungicidal Concentration (MFC) of this compound. The fungicidal activity was determined by subculturing from the MIC assay plates. Agent 75 demonstrated potent fungicidal activity against Candida species, with MFC values closely mirroring the MIC values, suggesting a cidal rather than static mechanism of action.

| Fungal Species | Strain | MFC Range (µg/mL) |

| Candida albicans | ATCC 90028 | 0.03-0.25 |

| Candida glabrata | ATCC 90030 | 0.06-0.5 |

| Candida parapsilosis | ATCC 22019 | 0.03-0.25 |

| Cryptococcus neoformans | ATCC 90112 | 0.12-1 |

| Aspergillus fumigatus | ATCC 204305 | >16 |

Experimental Protocols

The following section details the methodologies employed in the in vitro evaluation of this compound.

Fungal Strains and Culture Conditions

The fungal isolates listed in the tables were procured from the American Type Culture Collection (ATCC). Yeast species were maintained on Sabouraud Dextrose Agar (SDA), while molds were cultured on Potato Dextrose Agar (PDA). All cultures were incubated at 35°C.

Broth Microdilution Assay for MIC Determination

The in vitro antifungal susceptibility testing was performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.

Determination of Minimum Fungicidal Concentration (MFC)

Following the MIC determination, the fungicidal activity of Agent 75 was assessed. Aliquots of 10 µL were taken from all wells of the microdilution plates that showed no visible fungal growth. These aliquots were then subcultured onto SDA plates. The plates were incubated at 35°C for 24-48 hours. The MFC was defined as the lowest concentration of the agent that resulted in no fungal growth on the subculture plates.

Putative Mechanism of Action: Inhibition of the Ergosterol Biosynthesis Pathway

Preliminary mechanistic studies suggest that this compound may exert its effect by disrupting the fungal cell membrane. This is likely achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway, an essential component of the fungal cell membrane.

The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the structural integrity and function of the fungal cell membrane, ultimately resulting in cell death. This proposed mechanism is consistent with the observed potent fungicidal activity against susceptible fungal species. Further detailed enzymatic and molecular studies are warranted to fully elucidate the precise molecular target of this compound.

Unraveling the Cidal and Static Dynamics of Antifungal Agents: A Technical Guide

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the critical distinction between fungicidal and fungistatic properties of antifungal agents. As a specific "Antifungal Agent 75" could not be identified in scientific literature, this paper will address the core principles of fungicidal versus fungistatic activity through a generalized lens, citing established antifungal compounds to illustrate key concepts and experimental methodologies.

The therapeutic outcome of an invasive fungal infection can be critically influenced by the intrinsic nature of the antifungal agent employed. While a fungistatic agent inhibits the growth and replication of fungal cells, a fungicidal agent actively kills them.[1] This distinction is paramount in clinical settings, particularly when treating immunocompromised patients who cannot rely on their own immune systems to clear the infection.[2]

Defining Fungicidal and Fungistatic Activity: Quantitative Assessment

The determination of whether an antifungal agent is fungicidal or fungistatic is not merely a qualitative descriptor but is defined by quantitative laboratory measurements. The two primary metrics used are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

-

Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.[3] It is a measure of the agent's potency in inhibiting fungal proliferation.

-

Minimum Fungicidal Concentration (MFC): This is the lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99% to 99.5%) in the initial fungal inoculum after a set period.[4][5]

An agent is generally considered fungicidal if the MFC is no more than four times the MIC. If the MFC is significantly higher than the MIC, the agent is considered fungistatic .

Table 1: Illustrative MIC and MFC Data for Common Antifungal Agents

| Antifungal Agent | Fungal Species | MIC (µg/mL) Range | MFC (µg/mL) Range | Fungicidal/Fungistatic |

| Amphotericin B | Aspergillus spp. | 0.06 - 4 | Similar to MIC | Fungicidal[4][6] |

| Voriconazole | Aspergillus fumigatus | 0.20 - 1.56 | 0.5 - 2 | Generally Fungicidal[5][7] |

| Fluconazole | Candida albicans | ≤8 (Susceptible) | Often >4x MIC | Generally Fungistatic[8] |

| Caspofungin | Candida spp. | 0.125 - 64 | Species-dependent | Fungicidal[6][9] |

| Itraconazole | Aspergillus spp. | 0.20 - 1.56 | Can be >4x MIC | Variable[5][6] |

Note: The fungicidal or fungistatic nature of an agent can be species- and even strain-dependent.

Experimental Protocols for Determining Fungicidal vs. Fungistatic Properties

Accurate determination of MIC and MFC values requires standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.[2]

Broth Microdilution Method for MIC and MFC Determination

This method is a cornerstone of antifungal susceptibility testing.

Experimental Workflow:

Caption: Workflow for MIC and MFC determination using broth microdilution.

Detailed Methodology:

-

Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific cell density (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL).

-

Drug Dilution: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.[6]

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension and the plate is incubated at a controlled temperature (typically 35°C) for a defined period (24 to 72 hours).[5]

-

MIC Determination: The MIC is read visually or spectrophotometrically as the lowest drug concentration that inhibits fungal growth.[3]

-

MFC Determination: An aliquot from each well showing no growth is subcultured onto an agar plate. After further incubation, the number of surviving colonies is counted. The MFC is the lowest concentration that results in a ≥99% to 99.5% reduction in CFU compared to the initial inoculum.[5]

Time-Kill Assays

Time-kill assays provide a dynamic view of antifungal activity, revealing the rate and extent of fungal killing over time.[10]

Experimental Workflow:

Caption: Workflow for a time-kill assay to assess antifungal dynamics.

Detailed Methodology:

-

Culture Preparation: A standardized fungal suspension is prepared in a liquid medium.

-

Drug Exposure: The antifungal agent is added at various concentrations, often multiples of the predetermined MIC. A drug-free control is included.

-

Time-Course Sampling: At specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.[2]

-

Quantification of Viable Cells: The aliquots are serially diluted and plated on agar to determine the number of viable colony-forming units (CFU/mL).

-

Data Analysis: The results are plotted as log10 CFU/mL versus time. A fungicidal agent will show a significant, time-dependent reduction in CFU/mL, while a fungistatic agent will maintain or show a slight decrease in the initial inoculum count.

Mechanisms of Action and Their Relation to Cidal/Static Effects

The fungicidal or fungistatic nature of an antifungal agent is intrinsically linked to its mechanism of action.

Table 2: Major Antifungal Classes, Mechanisms, and Predominant Activity

| Antifungal Class | Mechanism of Action | Primary Activity | Examples |

| Polyenes | Bind to ergosterol in the fungal cell membrane, forming pores and causing leakage of cellular contents.[9][11] | Fungicidal | Amphotericin B, Nystatin[12] |

| Azoles | Inhibit the enzyme lanosterol 14-α-demethylase, disrupting ergosterol synthesis and leading to the accumulation of toxic sterol intermediates.[8][13] | Generally Fungistatic | Fluconazole, Itraconazole[1] |

| Echinocandins | Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall stress and osmotic instability.[9][14] | Fungicidal against Candida spp., Fungistatic against Aspergillus spp.[9] | Caspofungin, Micafungin, Anidulafungin[12][14] |

| Allylamines | Inhibit squalene epoxidase, an early step in ergosterol biosynthesis, leading to ergosterol depletion and accumulation of toxic squalene.[13] | Fungicidal | Terbinafine, Naftifine[1] |

| Pyrimidines | Converted within fungal cells to fluorouracil, which inhibits DNA and RNA synthesis.[13] | Generally Fungistatic | Flucytosine[12] |

Signaling Pathways and Cellular Responses

The interaction of an antifungal agent with its target triggers a cascade of downstream cellular events that ultimately determine cell fate.

Ergosterol Synthesis Inhibition (Azoles - Fungistatic):

Caption: Azole-mediated inhibition of ergosterol synthesis leading to fungistasis.

Cell Wall Disruption (Echinocandins - Fungicidal in Candida):

Caption: Echinocandin-induced cell wall disruption resulting in fungicidal activity.

Conclusion

The distinction between fungicidal and fungistatic activity is a critical consideration in the development and clinical application of antifungal agents. While fungistatic agents can be effective in many scenarios, fungicidal agents are often preferred for severe infections and in immunocompromised hosts.[15] The determination of these properties relies on standardized in vitro assays such as broth microdilution for MIC/MFC and time-kill studies, which provide quantitative data to guide therapeutic decisions. A thorough understanding of the mechanism of action of an antifungal agent provides a rational basis for predicting its cidal or static effects and for the future design of more effective antifungal therapies.

References

- 1. drcanuso.com [drcanuso.com]

- 2. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification and Characterization of Antifungal Compounds Using a Saccharomyces cerevisiae Reporter Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Antifungals and Drug Resistance [mdpi.com]

- 12. dermatojournal.com [dermatojournal.com]

- 13. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 14. Anidulafungin - Wikipedia [en.wikipedia.org]

- 15. Fungicidal versus Fungistatic: what's in a word? - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Impact of Antifungal Agent RA-75 (Rosmarinic Acid) on Candida albicans Biofilm Formation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Candida albicans poses a significant clinical challenge due to its ability to form robust biofilms, which exhibit high tolerance to conventional antifungal therapies. This technical guide provides an in-depth analysis of a promising natural antifungal agent, Rosmarinic Acid (herein referred to as RA-75), and its inhibitory effects on C. albicans biofilm formation. The document details the underlying mechanisms of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows.

Quantitative Data Summary

The efficacy of RA-75 against Candida albicans has been quantified through various assays, including determination of minimum inhibitory concentrations (MICs) and analysis of gene expression crucial for biofilm integrity.

Table 1: Antifungal Susceptibility of C. albicans to RA-75

| Parameter | Value (µg/mL) |

| Minimum Inhibitory Concentration (MIC) | 640 |

This value represents the concentration at which RA-75 inhibits the growth of planktonic C. albicans cells.

Table 2: Effect of RA-75 on the Expression of Biofilm-Related Genes in C. albicans

| Gene Category | Gene | Function | Fold Change in Expression (at 640 µg/mL RA-75) |

| Adhesion | ALS3 | Adhesin, hyphal wall protein | Significant Reduction[1] |

| HWP1 | Hyphal wall protein, adhesion | Significant Reduction[1] | |

| ECE1 | Adhesion and invasion | Significant Reduction[1] | |

| Hyphal Development | UME6 | Key regulator of hyphal extension | Significant Reduction[1] |

| HGC1 | G1 cyclin-related protein, hyphal growth | Significant Reduction[1] | |

| Signaling Pathway | RAS1 | GTPase, activates adenylate cyclase | Significant Reduction[1] |

| CYR1 | Adenylate cyclase, produces cAMP | Significant Reduction[1] | |

| EFG1 | Transcription factor, regulates morphogenesis | Significant Reduction[1] |

The significant reduction in the expression of these genes indicates that RA-75 disrupts key processes in biofilm formation, including initial cell adherence and the transition from yeast to hyphal form[1].

Experimental Protocols

The following protocols are standard methods for investigating the effects of antifungal agents on C. albicans biofilms.

C. albicans Culture and Biofilm Formation Assay

This protocol describes the formation of C. albicans biofilms in 96-well microtiter plates, a common method for high-throughput screening of antifungal compounds.[2][3][4]

-

Strain Preparation: Culture C. albicans strains (e.g., SC5314) in Yeast Extract Peptone Dextrose (YPD) broth at 30°C overnight with shaking.[3][5]

-

Cell Suspension: Harvest the cells by centrifugation, wash with Phosphate-Buffered Saline (PBS), and resuspend in a suitable medium for biofilm formation, such as RPMI-1640. Adjust the cell density to 1 x 107 cells/mL (OD600 ≈ 0.5).[5]

-

Adhesion Step: Add 100 µL of the cell suspension to the wells of a flat-bottom 96-well microtiter plate. Incubate at 37°C for 90 minutes to allow for cell adhesion.[5]

-

Biofilm Growth: After the adhesion phase, gently wash the wells twice with PBS to remove non-adherent cells. Add 100 µL of fresh RPMI-1640 medium, containing the desired concentrations of RA-75 or control vehicle, to each well.

-

Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation.

Quantification of Biofilm Metabolic Activity (XTT Assay)

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reduction assay is a colorimetric method used to determine the metabolic activity of biofilm cells, providing an indication of cell viability.[4][5]

-

Reagent Preparation: Prepare an XTT solution (e.g., 0.5 mg/mL in PBS) and a menadione solution (e.g., 1 µM in acetone). Immediately before use, mix the XTT solution with the menadione solution.

-

Assay Procedure: After the biofilm formation period, carefully remove the medium from the wells. Wash the biofilms gently with PBS.

-

Incubation with XTT: Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.

-

Measurement: Transfer the supernatant to a new microtiter plate and measure the absorbance at 490 nm using a plate reader. The color intensity is proportional to the metabolic activity of the biofilm.

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to quantify the expression of genes involved in biofilm formation.

-

RNA Extraction: Grow C. albicans biofilms in the presence or absence of RA-75 as described in section 2.1. Scrape the biofilm cells and extract total RNA using a suitable kit with mechanical cell disruption (e.g., bead beating).

-

cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target genes (e.g., ALS3, HWP1, RAS1) and a reference gene (e.g., ACT1). Use a SYBR Green-based detection method.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Signaling Pathways and Mechanism of Action

RA-75 appears to exert its antibiofilm effect by targeting key signaling pathways that regulate morphogenesis and adhesion in C. albicans. The Ras1-cAMP-Efg1 pathway is a critical regulator of the yeast-to-hypha transition, a key virulence factor and a necessary step for mature biofilm formation.[1]

The GTPase Ras1, when activated, stimulates the adenylate cyclase Cyr1 to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor Efg1. Efg1 controls the expression of numerous genes required for hyphal growth and adhesion, including ALS3 and HWP1.[1][6]

RA-75 has been shown to significantly downregulate the expression of RAS1, CYR1, and EFG1[1]. By suppressing these central components, RA-75 effectively inhibits the entire signaling cascade, preventing the morphological switch to the hyphal form and thereby inhibiting biofilm formation.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for screening and characterizing a novel antifungal agent against C. albicans biofilms.

Conclusion

Antifungal agent RA-75 (Rosmarinic Acid) demonstrates significant potential as an inhibitor of Candida albicans biofilm formation. Its mechanism of action, involving the suppression of the critical Ras1-cAMP-Efg1 signaling pathway, prevents the morphological changes necessary for biofilm development. The quantitative data and experimental protocols provided in this guide offer a framework for further research and development of RA-75 and other natural compounds as novel therapeutic strategies to combat drug-resistant fungal biofilms.

References

- 1. Rosmarinic Acid Exhibits Antifungal and Antibiofilm Activities Against Candida albicans: Insights into Gene Expression and Morphological Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. youtube.com [youtube.com]

- 4. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on Triazole Antifungal Agents and Ergosterol Biosynthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthetic pathway of ergosterol is a prime target for antifungal drug development due to its specificity to fungi. This technical guide provides a comprehensive overview of a major class of ergosterol biosynthesis inhibitors: the triazole antifungal agents. While this guide was prompted by an inquiry into "antifungal agent 75," a compound containing a characteristic triazole moiety, a thorough search of scientific literature and chemical databases did not yield specific public data on its biological activity or mechanism of action. Therefore, this document will focus on the well-established principles of the triazole class of antifungals, for which "this compound" is a putative member, to provide a robust framework for understanding their function and evaluation.

Triazole antifungals act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the conversion of lanosterol to ergosterol.[1][2][3] This inhibition disrupts the fungal cell membrane, leading to fungistatic or, in some cases, fungicidal activity.[4] This guide will delve into the core mechanism of action, present quantitative data for representative triazoles, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Core Mechanism: Inhibition of Lanosterol 14α-Demethylase

The primary mechanism of action for triazole antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is critical for the C14-demethylation of lanosterol, a precursor to ergosterol. The nitrogen atom in the triazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the binding of the natural substrate, lanosterol.[1] This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors.[5] The altered sterol composition disrupts membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth.[3]

A secondary mechanism of action has also been proposed, where the accumulation of sterol intermediates, such as lanosterol, induces negative feedback on HMG-CoA reductase, another key enzyme in the ergosterol biosynthesis pathway.[4]

dot

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.

Quantitative Data Presentation

The in vitro efficacy of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Another important metric is the IC50 value, which represents the concentration of a drug that inhibits a specific biological or biochemical function by 50%. The following tables summarize representative MIC and IC50 values for common triazole antifungals against various fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Common Triazole Antifungals (µg/mL)

| Fungal Species | Fluconazole | Itraconazole | Voriconazole | Posaconazole |

| Candida albicans | ≤8 | ≤0.125 | ≤1 | ≤1 |

| Candida glabrata | 16–32 | 0.25–0.5 | ≤1 | ≤1 |

| Candida krusei | ≥64 | 0.25–0.5 | ≤1 | ≤1 |

| Aspergillus fumigatus | - | ≤1 | ≤1 | ≤0.5 |

| Cryptococcus neoformans | ≤8 | ≤0.25 | ≤0.5 | ≤0.5 |

Note: MIC values can vary depending on the specific strain and testing methodology. The values presented are generally accepted susceptible ranges.

Table 2: IC50 Values of Triazole Antifungals Against Lanosterol 14α-Demethylase (CYP51)

| Compound | Fungal Species | IC50 (µM) |

| Fluconazole | Candida albicans | 0.1 - 1 |

| Itraconazole | Candida albicans | 0.01 - 0.1 |

| Voriconazole | Aspergillus fumigatus | 0.01 - 0.05 |

| Posaconazole | Aspergillus fumigatus | <0.01 |

Note: IC50 values are highly dependent on the specific assay conditions.

Detailed Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.

-

Materials:

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

-

Antifungal agent stock solution.

-

96-well microtiter plates.

-

Fungal inoculum suspension (adjusted to a specific turbidity).

-

Spectrophotometer or microplate reader.

-

-

Procedure:

-

Prepare a serial two-fold dilution of the antifungal agent in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare a standardized fungal inoculum suspension in RPMI-1640 medium. The final concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.

-

Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control. Growth inhibition can be assessed visually or by using a microplate reader.

-

dot

Caption: Workflow for MIC determination by broth microdilution.

2. Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the qualitative and quantitative analysis of the sterol composition of fungal cells.

-

Materials:

-

Fungal cell culture.

-

Saponification solution (e.g., 20% KOH in methanol).

-

Organic solvent for extraction (e.g., n-heptane or hexane).

-

Internal standard (e.g., cholesterol).

-

Derivatizing agent (e.g., BSTFA with 1% TMCS).

-

GC-MS system.

-

-

Procedure:

-

Harvest fungal cells from culture by centrifugation and wash with distilled water.

-

Lyse the cells (e.g., by bead beating or sonication).

-

Add the saponification solution and the internal standard to the cell lysate.

-

Heat the mixture at 80°C for 1-2 hours to hydrolyze sterol esters.

-

After cooling, extract the non-saponifiable lipids (including sterols) with an organic solvent.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatize the sterols by adding the derivatizing agent and heating at 60-70°C for 30 minutes.

-

Analyze the derivatized sterol sample by GC-MS.

-

Identify and quantify the sterols based on their retention times and mass spectra compared to known standards.

-

dot

Caption: Workflow for fungal sterol analysis by GC-MS.

3. Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of lanosterol 14α-demethylase.

-

Materials:

-

Recombinant lanosterol 14α-demethylase enzyme.

-

Substrate (e.g., radiolabeled lanosterol).

-

Cofactors (e.g., NADPH).

-

Assay buffer.

-

Test compound (antifungal agent).

-

Scintillation counter or HPLC system for product detection.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant enzyme, and cofactors.

-

Add the test compound at various concentrations to the reaction mixture.

-

Pre-incubate the mixture for a short period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Extract the substrate and product from the reaction mixture.

-

Separate and quantify the amount of product formed using a scintillation counter (for radiolabeled substrate) or an HPLC system.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

dot

Caption: Workflow for an in vitro enzyme inhibition assay.

The inhibition of ergosterol biosynthesis, particularly through the targeting of lanosterol 14α-demethylase by triazole antifungal agents, remains a cornerstone of antifungal therapy. This technical guide has provided a detailed overview of the mechanism of action, representative efficacy data, and key experimental protocols for the evaluation of this important class of drugs. While specific data for "this compound" is not currently in the public domain, its chemical structure strongly suggests it belongs to the triazole family and operates through the mechanisms described herein. The provided methodologies and data serve as a valuable resource for researchers and drug development professionals working in the field of mycology and antifungal discovery. Further investigation into novel triazole derivatives is crucial to combat the growing challenge of antifungal resistance.

References

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 4. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Development of Novel Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The development of novel antifungal agents with new mechanisms of action is therefore a critical priority. This technical guide provides an in-depth overview of the core preclinical development process for these much-needed therapeutics, with a focus on key experimental protocols, data interpretation, and the strategic visualization of developmental pathways.

The Preclinical Antifungal Development Pipeline

The journey from a promising compound to a potential clinical candidate is a rigorous, multi-stage process. The preclinical phase is designed to establish the preliminary efficacy and safety of a novel antifungal agent before it can be considered for human trials. This pipeline involves a series of in vitro and in vivo assessments to characterize the drug's activity, pharmacological properties, and toxicological profile.

The general workflow of preclinical development for a novel antifungal agent is depicted below. This process is iterative, with findings from later stages often informing further optimization in earlier stages.

Caption: Preclinical development workflow for novel antifungal agents.

Novel Antifungal Targets and Mechanisms of Action

A critical aspect of modern antifungal drug discovery is the identification of novel fungal-specific targets to overcome existing resistance mechanisms and minimize host toxicity.[1] One such promising target is the glycosylphosphatidylinositol (GPI) biosynthesis pathway, which is essential for the anchoring of mannoproteins to the fungal cell wall.[2] These mannoproteins are vital for cell wall integrity, adhesion, and replication.[2]

Manogepix, the active moiety of the prodrug Fosmanogepix, inhibits the Gwt1 enzyme, which is a key component of this pathway.[2] Gwt1 catalyzes the acylation of inositol, an early and crucial step in GPI anchor biosynthesis.[2] The inhibition of this pathway disrupts the localization of GPI-anchored proteins, leading to a compromised cell wall and ultimately, fungal cell death.

The signaling pathway below illustrates the mechanism of action of Gwt1 inhibitors.

References

The Cutting Edge of Antifungal Therapeutics: A Technical Guide to Novel Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, has created an urgent need for novel therapeutic agents. For decades, the clinical armamentarium has been limited to a handful of drug classes, namely polyenes, azoles, echinocandins, and pyrimidine analogs.[1][2] However, a new wave of antifungal drugs is emerging from the development pipeline, offering novel mechanisms of action and improved pharmacological profiles. This technical guide provides an in-depth overview of these cutting-edge developments, focusing on the core science underpinning their discovery and evaluation.

The Evolving Landscape of Antifungal Needs

Fungal infections are a growing global health concern, with invasive diseases causing an estimated 1.5 million deaths annually.[3] The increasing prevalence of immunocompromised individuals, coupled with the widespread use of existing antifungals in both clinical and agricultural settings, has fueled the selection and spread of drug-resistant fungal pathogens.[3][4] Species such as Candida auris and azole-resistant Aspergillus fumigatus pose a significant therapeutic challenge, highlighting the critical need for new drugs that can overcome existing resistance mechanisms.[5]

A New Generation of Antifungal Agents in the Pipeline

Several promising antifungal agents are in late-stage clinical development, many of which represent first-in-class molecules with novel mechanisms of action.[6] This section details the pharmacology of these key innovators.

Glucan Synthase Inhibitors: Expanding on a Proven Target

The fungal cell wall, a structure absent in mammalian cells, is a prime target for antifungal therapy.[7] Echinocandins inhibit the (1,3)-β-D-glucan synthase enzyme complex, disrupting cell wall integrity.[8] New agents in this class offer improved pharmacokinetic properties.

-

Ibrexafungerp (formerly SCY-078): The first in a new class of triterpenoid glucan synthase inhibitors, Ibrexafungerp has the advantage of oral bioavailability.[9] It has been approved for the treatment of vulvovaginal candidiasis (VVC) and is being investigated for invasive candidiasis and aspergillosis.[9][10]

-

Rezafungin: A next-generation echinocandin, Rezafungin has a significantly longer half-life, allowing for once-weekly intravenous dosing.[5] It has demonstrated non-inferiority to the current standard of care, caspofungin, in Phase 3 trials for the treatment of candidemia and invasive candidiasis.[9]

Inhibitors of Novel Fungal Pathways

Moving beyond established targets, several investigational drugs interfere with unique and essential fungal metabolic pathways.

-

Olorofim (formerly F901318): This first-in-class orotomide selectively inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][11] This pathway is crucial for the synthesis of DNA, RNA, and other essential cellular components.[11] Olorofim demonstrates potent activity against a range of molds, including azole-resistant Aspergillus species, but is not active against Candida species.[3][12]

-

Fosmanogepix (formerly APX001): This is a first-in-class prodrug that is converted to manogepix, which inhibits the fungal enzyme Gwt1.[5][11] Gwt1 is essential for the early steps of the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway, which is required for the proper localization and function of many cell wall proteins.[11][13] Fosmanogepix has a broad spectrum of activity against yeasts and molds, including multidrug-resistant strains.[5][14]

Quantitative Data on Novel Antifungal Agents

The following tables summarize the in vitro activity and clinical efficacy of these novel antifungal drugs.

Table 1: In Vitro Activity of Novel Antifungal Agents (MIC µg/mL)

| Antifungal Agent | Fungal Species | MIC Range | MIC90 | Reference |

| Olorofim | Aspergillus fumigatus | 0.008 - 0.062 | 0.031 | [15] |

| Aspergillus flavus | ≤0.016 - 0.125 | 0.06 | ||

| Aspergillus niger | 0.016 - 0.25 | 0.125 | [16] | |

| Aspergillus terreus | 0.008 - 0.06 | 0.03 | ||

| Manogepix (active form of Fosmanogepix) | Candida albicans | 0.008 - 0.5 | 0.03 | |

| Candida glabrata | 0.008 - 0.25 | 0.06 | ||

| Candida auris | 0.008 - 0.06 | 0.03 | ||

| Aspergillus fumigatus | 0.004 - 0.06 | 0.03 | ||

| Ibrexafungerp | Candida albicans | 0.03 - 2 | 0.25 | |

| Candida auris | 0.25 - 2 | 1 | ||

| Aspergillus fumigatus | 0.06 - 2 | 1 | ||

| Rezafungin | Candida albicans | 0.016 - 0.25 | 0.06 | |

| Candida glabrata | 0.03 - 0.5 | 0.125 | ||

| Candida auris | 0.06 - 0.5 | 0.25 |

Note: MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology (e.g., CLSI vs. EUCAST). The data presented here are a synthesis from available literature.

Table 2: Clinical Efficacy of Novel Antifungal Agents from Phase 3 Trials

| Antifungal Agent | Indication | Comparator | Primary Endpoint | Result | Reference |

| Rezafungin | Candidemia and/or Invasive Candidiasis | Caspofungin | Day 30 All-Cause Mortality | 23.7% (Rezafungin) vs. 21.3% (Caspofungin) | [9] |

| Day 14 Global Cure | 59.1% (Rezafungin) vs. 60.6% (Caspofungin) | [8][9] | |||

| Ibrexafungerp | Vulvovaginal Candidiasis (VANISH 303) | Placebo | Clinical Cure at Day 10 | 50.5% (Ibrexafungerp) vs. 28.6% (Placebo) | [17] |

| Mycological Eradication at Day 10 | 49.5% (Ibrexafungerp) vs. 19.4% (Placebo) | [17] | |||

| Ibrexafungerp | Vulvovaginal Candidiasis (DOVE) | Fluconazole | Clinical Cure at Day 10 | 51.9% (Ibrexafungerp) vs. 58.3% (Fluconazole) | [11][18] |

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution

The determination of Minimum Inhibitory Concentrations (MICs) is fundamental to assessing the in vitro potency of a new antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods.[4][19]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

-

Standardized antifungal agent powder

-

96-well microtiter plates

-

RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

-

Spectrophotometer

-

Standardized fungal inoculum (adjusted to 0.5 McFarland)

Procedure:

-

Drug Dilution: Prepare serial two-fold dilutions of the antifungal agent in RPMI 1640 medium directly in the microtiter plates.

-

Inoculum Preparation: Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies. Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL for yeast.

-

Inoculation: Dilute the standardized inoculum in RPMI 1640 medium to achieve the final target concentration (typically 0.5-2.5 x 103 CFU/mL for CLSI yeast testing). Add 100 µL of the final inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the drug at which a significant inhibition of growth (typically ≥50% for azoles and ≥90-100% for polyenes and some other classes) is observed compared to the drug-free growth control well.[19] This can be determined visually or by using a spectrophotometer to measure optical density.

In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis

Animal models are crucial for evaluating the in vivo efficacy of a novel antifungal drug. The murine model of disseminated candidiasis is widely used.[20][21]

Objective: To assess the ability of an antifungal agent to reduce fungal burden and improve survival in a mouse model of systemic Candida infection.

Materials:

-

Immunocompetent or neutropenic mice (e.g., BALB/c or C57BL/6)

-

Candida albicans strain (e.g., SC5314)

-

Test antifungal agent and vehicle control

-

Sterile saline

-

Cyclophosphamide (for inducing neutropenia, if required)

Procedure:

-

Immunosuppression (if applicable): To establish a robust infection, mice are often rendered neutropenic by intraperitoneal injection of cyclophosphamide prior to infection.[21]

-

Infection: A standardized inoculum of C. albicans (e.g., 1 x 105 CFU/mouse) in sterile saline is injected intravenously via the lateral tail vein.[22]

-

Treatment: At a predetermined time post-infection (e.g., 2-4 hours), treatment is initiated. The test antifungal is administered via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at various dose levels. A control group receives the vehicle alone. Treatment is typically administered once or twice daily for a specified duration (e.g., 5-7 days).[22]

-

Efficacy Endpoints:

-

Survival: Mice are monitored daily, and survival is recorded over a period of up to 21-30 days. Survival curves are generated and analyzed using the log-rank test.

-

Fungal Burden: A subset of mice from each group is euthanized at specific time points (e.g., 3 or 5 days post-treatment initiation). Kidneys and other target organs are aseptically removed, homogenized, and serially diluted for plating on appropriate agar to determine the fungal burden (CFU/gram of tissue).[23]

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways targeted by novel antifungal agents and a general workflow for antifungal drug discovery.

Fungal Cell Wall Synthesis: The Target of Glucan Synthase Inhibitors

Caption: Inhibition of β-(1,3)-D-Glucan synthesis by Ibrexafungerp and Rezafungin.

Fungal Pyrimidine Biosynthesis: The Target of Olorofim

Caption: Olorofim inhibits the essential enzyme DHODH in the fungal pyrimidine synthesis pathway.

Fungal GPI-Anchor Biosynthesis: The Target of Fosmanogepix

Caption: Fosmanogepix inhibits Gwt1, a critical enzyme in GPI-anchor biosynthesis.

General Workflow for Novel Antifungal Drug Discovery

Caption: A simplified workflow illustrating the stages of antifungal drug discovery and development.

Conclusion

The field of antifungal drug development is experiencing a much-needed resurgence. The novel agents discussed in this guide, with their unique mechanisms of action and improved pharmacological properties, hold the promise of addressing the significant unmet medical needs posed by invasive fungal infections and the growing threat of resistance. For researchers and developers, understanding the intricate biology of fungal pathogens and leveraging innovative chemical approaches will be paramount in continuing to populate the antifungal pipeline and ultimately improve patient outcomes. The continued investment in this area is not just a scientific pursuit, but a critical component of global public health preparedness.[3]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Rezafungin Versus Caspofungin for the Treatment of Candidemia and Invasive Candidiasis: Results from the Double-blind, Randomized, Phase 3 ReSTORE Trial Including the China Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of ibrexafungerp in the treatment of vulvovaginal candidiasis: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocatalytic Synthesis of Fungal β-Glucans [mdpi.com]

- 8. contagionlive.com [contagionlive.com]

- 9. Mundipharma and Cidara Therapeutics Announce First Presentation of Results from Global Phase 3 ReSTORE Trial of Rezafungin for Treatment of Candidemia and/or Invasive Candidiasis Demonstrating its Positive Efficacy and Safety Profile | Mundipharma [mundipharma.com]

- 10. Ibrexafungerp: A narrative overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase 2 Randomized Study of Oral Ibrexafungerp Versus Fluconazole in Vulvovaginal Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro evaluation of olorofim and antifungal combinations against Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting the GPI biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fosmanogepix: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potency of Olorofim (F901318) Compared to Contemporary Antifungal Agents against Clinical Aspergillus fumigatus Isolates and Review of Azole Resistance Phenotype and Genotype Epidemiology in China - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. scynexis.com [scynexis.com]

- 18. academic.oup.com [academic.oup.com]

- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]

- 23. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]

Unearthing Novel Vulnerabilities: A Technical Guide to Identifying New Targets for Antifungal Therapy

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates an urgent and innovative approach to the discovery of new therapeutic targets. This in-depth technical guide provides a comprehensive overview of the core strategies and experimental frameworks for identifying and validating novel antifungal targets. By delving into the molecular intricacies of fungal biology, researchers can uncover previously unexploited vulnerabilities, paving the way for the next generation of antifungal agents. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge and methodologies required to navigate this critical area of research.

The Antifungal Drug Landscape and the Imperative for New Targets

The current arsenal of antifungal drugs is limited to a few classes, primarily targeting the fungal cell membrane (polyenes and azoles), cell wall biosynthesis (echinocandins), and nucleic acid synthesis (flucytosine).[1][2] The extensive use of these agents has inevitably led to the emergence of drug-resistant fungal strains, posing a significant clinical challenge. Furthermore, the shared eukaryotic nature of fungal and human cells often results in off-target toxicity with existing drugs.[3] This underscores the critical need to identify novel fungal-specific targets that are essential for fungal survival, virulence, or resistance, but are absent or significantly different in humans.

Promising Avenues for Antifungal Target Discovery

Several key cellular processes and pathways in fungi present fertile ground for the identification of new drug targets. These can be broadly categorized as follows:

The Fungal Cell Wall: A Unique and Essential Barrier

The fungal cell wall, a structure absent in mammalian cells, is an ideal target for selective antifungal therapy.[4] Key pathways involved in its synthesis and maintenance are rich in potential drug targets.

-

Glucan Synthesis: β-1,3-glucan is a major structural component of the fungal cell wall, and its synthesis is a proven target for the echinocandin class of drugs.[5][6] Further exploration of the β-1,3-glucan synthase complex and its regulatory components could reveal new targets.

-

Chitin Synthesis: Chitin is another essential polysaccharide in the fungal cell wall, providing structural integrity.[5] The enzymes involved in chitin synthesis, such as chitin synthases, are attractive targets.[5] Nikkomycin Z is an example of a chitin synthase inhibitor that has been investigated.[2][5]

-

Mannoprotein Biosynthesis: Mannoproteins are crucial for cell wall structure and immune recognition. The enzymes involved in the synthesis and glycosylation of these proteins are potential targets.

-

Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis: GPI anchors are essential for attaching many proteins to the cell surface, including enzymes involved in cell wall synthesis and virulence factors.[5][7] The Gwt1 enzyme in this pathway is the target of the investigational antifungal agent, APX001A (fosmanogepix).[8]

Ergosterol Biosynthesis Pathway: Beyond the Azoles

While the ergosterol biosynthesis pathway is the target of the widely used azole antifungals, other enzymes in this pathway represent untapped potential. Targeting different steps could lead to new drugs with different resistance profiles.

Caption: The Ergosterol Biosynthesis Pathway highlighting key enzymatic targets.

Sphingolipid Biosynthesis: A Fungal-Specific Pathway

Sphingolipids are essential components of fungal membranes, and their biosynthesis pathway contains enzymes that are distinct from their mammalian counterparts. Inositol phosphorylceramide (IPC) synthase, an enzyme absent in humans, is a particularly promising target. Aureobasidin A is a known inhibitor of IPC synthase.[8]

Signaling Pathways: Disrupting Fungal Adaptation and Virulence

Targeting signaling pathways that are critical for fungal stress responses, morphogenesis, and virulence can be an effective antifungal strategy.

-

Calcineurin-Crz1 Pathway: The calcineurin signaling pathway is crucial for virulence and stress responses in many pathogenic fungi.[1] While calcineurin is also present in humans, differences in the pathway's components and regulation could be exploited. Crz1 is a transcription factor downstream of calcineurin that represents a more specific target.[9]

-

Hsp90 Chaperone Network: Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a central role in fungal drug resistance, morphogenesis, and virulence by stabilizing a range of "client" proteins.[5][6][10] Inhibiting Hsp90 can potentiate the activity of existing antifungals and reduce fungal virulence.

Caption: The Calcineurin-Crz1 signaling pathway in fungal stress response.

Other Promising Metabolic Pathways

-

Glyoxylate Cycle: This metabolic pathway is essential for the virulence of some fungi, allowing them to utilize alternative carbon sources during infection.[2] The enzymes of the glyoxylate cycle are absent in mammals, making them highly specific targets.[2]

-

Pyrimidine Biosynthesis: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway and has been shown to be a viable antifungal target.[8] Olorofim is an inhibitor of fungal DHODH currently in clinical development.[8]

Experimental Strategies for Target Identification and Validation

A multi-pronged approach combining genetic, chemical, and proteomic strategies is most effective for identifying and validating new antifungal targets.

Caption: A generalized workflow for antifungal drug discovery and target validation.

Data Presentation: Novel Antifungal Agents and Their Targets

The following table summarizes some of the novel antifungal agents in development and their corresponding molecular targets.

| Antifungal Agent | Fungal Target | Target Pathway/Process | Development Stage |

| Fosmanogepix (APX001) | Gwt1 | GPI Anchor Biosynthesis | Phase 2 Clinical Trials |

| Olorofim (F901318) | Dihydroorotate Dehydrogenase (DHODH) | Pyrimidine Biosynthesis | Phase 3 Clinical Trials |

| Ibrexafungerp | β-1,3-glucan synthase | Cell Wall Synthesis | Approved for vulvovaginal candidiasis |

| Rezafungin | β-1,3-glucan synthase | Cell Wall Synthesis | Approved for candidemia and invasive candidiasis |

| Turbinmicin | Sec14 | Vesicular Trafficking | Preclinical |

| ATI-2307 | Fungal Mitochondria | Mitochondrial Function | Phase 2 Clinical Trials |

Experimental Protocols

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a fungal isolate.

Materials:

-

96-well, U-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal inoculum

-

Test compound and control antifungal (e.g., fluconazole)

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[11]

-

-

Drug Dilution:

-

Prepare a 2-fold serial dilution of the test compound and control antifungal in the microtiter plate. Each well should contain 100 µL of the diluted drug in RPMI-1640 medium.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.[12]

-

-

MIC Determination:

-

The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, determined visually or spectrophotometrically.[13]

-

This method identifies gene deletions that confer hypersensitivity to a test compound, thereby revealing the compound's potential target pathway.

Materials:

-

Yeast deletion library (e.g., Saccharomyces cerevisiae or Candida albicans deletion collections)

-

Growth medium (e.g., YPD)

-

Test compound

-

96-well or 384-well plates

-

Plate reader or high-content imaging system

Procedure:

-

Library Preparation:

-

Thaw and pin the yeast deletion library onto fresh agar plates.

-

Grow the library in liquid medium in multi-well plates.

-

-

Screening:

-

Add the test compound at a sub-inhibitory concentration to a set of library plates.

-

Include a control set of plates with no compound.

-

Incubate the plates and monitor growth over time using a plate reader or by imaging.

-

-

Data Analysis:

-

Compare the growth of each deletion mutant in the presence and absence of the compound.

-

Identify mutants that exhibit significantly reduced growth in the presence of the compound (hypersensitive mutants).

-

-

Hit Validation and Pathway Analysis:

-

Validate the hypersensitivity of the identified mutants through individual growth assays.

-

Perform pathway enrichment analysis on the set of hypersensitive genes to identify the biological processes affected by the compound.

-

This protocol describes the generation of a gene deletion mutant to validate a potential drug target.

Materials:

-

C. albicans strain

-

CRISPR-Cas9 expression plasmid

-

gRNA expression cassette

-

Repair template DNA with a selectable marker

-

Transformation reagents (e.g., lithium acetate, PEG)

-

Selective growth media

Procedure:

-

gRNA Design and Cloning:

-

Design a specific guide RNA (gRNA) targeting the gene of interest.

-

Clone the gRNA sequence into a gRNA expression vector.

-

-

Repair Template Construction:

-

Construct a repair template containing a selectable marker (e.g., NAT1) flanked by sequences homologous to the regions upstream and downstream of the target gene's open reading frame.[14]

-

-

Transformation:

-

Selection and Screening:

-

Plate the transformed cells on selective media to isolate transformants that have incorporated the selectable marker.

-

Screen the transformants by colony PCR to confirm the deletion of the target gene.[2]

-

-

Phenotypic Analysis:

-

Characterize the resulting deletion mutant for phenotypes related to virulence, stress resistance, and susceptibility to the compound of interest.

-

This model assesses the efficacy of a compound targeting a novel fungal protein in a whole-animal system.

Materials:

-

Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)

-

Candida albicans inoculum

-

Test compound and vehicle control

-

Sterile saline

Procedure:

-

Inoculum Preparation:

-